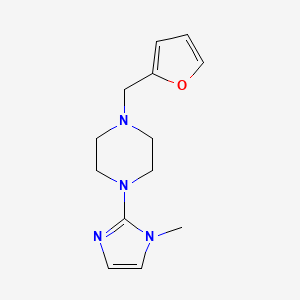

1-(呋喃-2-基甲基)-4-(1-甲基-1H-咪唑-2-基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

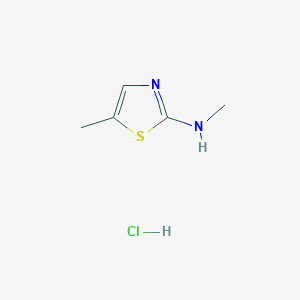

The compound "1-(furan-2-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been extensively studied for their potential pharmacological properties, including antidepressant, antianxiety, fungicidal, herbicidal, and anti-tuberculosis activities . These compounds are synthesized through various chemical reactions, including the Mannich reaction, which is a key step in introducing the piperazine moiety into the molecule .

Synthesis Analysis

The synthesis of piperazine derivatives often begins with simple starting materials, such as 2-acetylfuran, which undergoes Claisen-Schmidt condensation with different aromatic aldehydes to yield intermediates like 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones. These intermediates can be further cyclized with hydroxylamine hydrochloride to form oxazoles or isoxazolines, which are then subjected to the Mannich reaction with N-methyl piperazine to produce the desired piperazine derivatives . The synthesis of related compounds involves the use of triazole Schiff bases, various piperazine derivatives, and formaldehyde as intermediates . The structures of these compounds are confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can adopt a chair conformation, as well as additional heterocyclic rings such as furan, thiophene, or benzimidazole . The spatial arrangement of these rings and the substituents attached to them can significantly influence the biological activity of the compounds. For instance, the benzimidazole ring can be nearly planar and form dihedral angles with other rings in the structure, affecting the molecule's ability to interact with biological targets .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions due to their functional groups. The presence of reactive sites such as the nitrogen atoms in the piperazine ring and the heterocyclic moieties allows for further chemical modifications. These modifications can include N-dealkylation, introduction of nitrogen atoms into aromatic rings, and expansion of rings to bicyclic moieties, which can lead to changes in biological activity and pharmacokinetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as melting points, solubility, and stability, are crucial for their potential as pharmaceutical agents. These properties are influenced by the molecular structure and the nature of the substituents. For example, the introduction of trifluoromethyl groups has been shown to enhance the fungicidal activity of certain compounds . Additionally, modifications aimed at improving bioavailability, such as replacing benzyl groups with carbamate or urea functional groups, can lead to increased absorption and serum half-life, which are important factors for in vivo efficacy .

科学研究应用

设计和合成

- 新型衍生物的合成:一项研究探索了涉及 1-(呋喃-2-基甲基)-4-(1-甲基-1H-咪唑-2-基)哌嗪的新型衍生物的合成。这些化合物被评估了其抗抑郁和抗焦虑活性,显示出潜在的药理学益处 (J. Kumar 等,2017).

药理学评价

抗菌活性

合成了包括与 1-(呋喃-2-基甲基)-4-(1-甲基-1H-咪唑-2-基)哌嗪相关的结构在内的唑类衍生物,并显示出抗菌活性。这些发现突出了该化合物在开发新的抗菌剂中的潜力 (Serap Başoğlu 等,2013).

抗癌活性

对与 1-(呋喃-2-基甲基)-4-(1-甲基-1H-咪唑-2-基)哌嗪相关的哌嗪-2,6-二酮衍生物的研究表明,对多种癌细胞系具有良好的抗癌活性,展示了这些化合物的治疗潜力 (Sandeep Kumar 等,2013).

生物活性和应用

杀菌剂和除草剂活性

由呋喃/噻吩和含哌嗪的碱基合成的化合物显示出对植物真菌显着的体外和体内杀菌活性。这项研究为这些化合物的农业应用开辟了可能性 (Baolei Wang 等,2015).

作为抗精神病药的评估

具有与 1-(呋喃-2-基甲基)-4-(1-甲基-1H-咪唑-2-基)哌嗪相关的哌嗪结构的新型丁酰苯酮对多巴胺和血清素受体表现出亲和力。这些化合物被评估了其作为抗精神病药的潜力,表明该化合物与神经精神疾病治疗相关 (E. Raviña 等,2000).

属性

IUPAC Name |

1-(furan-2-ylmethyl)-4-(1-methylimidazol-2-yl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c1-15-5-4-14-13(15)17-8-6-16(7-9-17)11-12-3-2-10-18-12/h2-5,10H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPAORRKJFDGPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea](/img/structure/B2514920.png)

![N-(3-chlorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514928.png)

![3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2514929.png)

![4-Chloro-3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2514930.png)

![Ethyl 4-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2514932.png)

![N-(4-fluorobenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2514933.png)

![N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2514934.png)